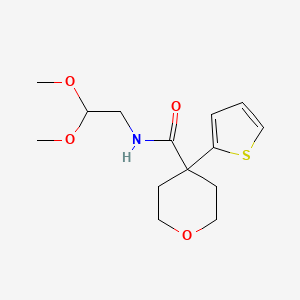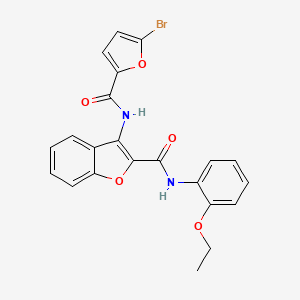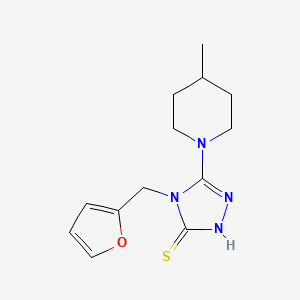![molecular formula C19H19NO3 B2687968 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone CAS No. 1329345-82-5](/img/structure/B2687968.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, and a phenylethanone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a direct and concise method was reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, and a phenylethanone group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the benzo[d][1,3]dioxol-5-yl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially influence its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of complex organic compounds often involves creating molecules with specific configurations to explore their physical, chemical, and biological properties. Studies on related compounds, such as (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione derivatives, illustrate the synthesis and characterization of molecules with benzo[d][1,3]dioxol-5-yl groups and pyrrolidine rings, similar to the core structure of the compound . These studies provide insights into synthetic strategies and the structural analysis of complex molecules, which are fundamental in developing new materials and drugs (Lv, Zhang, Xie, & Zhao, 2013).
Photophysical Properties and Coordination Chemistry
The structural motifs found in the compound are also relevant in coordination chemistry and the study of photophysical properties. For example, research on lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids demonstrates how the incorporation of aromatic and heteroaromatic rings can influence the photophysical properties of materials. Such studies are critical in developing new optical materials, sensors, and devices (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Catalytic Applications
Complex organic molecules often play crucial roles as catalysts or components in catalytic systems. Research on sulfonated Schiff base copper(II) complexes, for example, highlights the potential of complex organic molecules in catalyzing chemical reactions, such as the oxidation of alcohols. Such catalysts are vital in synthetic chemistry, offering pathways to more efficient, selective, and environmentally friendly chemical processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(10-14-4-2-1-3-5-14)20-9-8-16(12-20)15-6-7-17-18(11-15)23-13-22-17/h1-7,11,16H,8-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVUAVACDZJNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2687890.png)
![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)


![3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-](/img/structure/B2687895.png)




methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)


